molecular formula C19H21N3O5 B11118964 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 324014-75-7

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11118964
CAS No.: 324014-75-7
M. Wt: 371.4 g/mol
InChI Key: DFGQZLRIRIVPAE-SRZZPIQSSA-N
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Description

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a benzamide derivative featuring a hydrazine-carboxamide backbone. Its structure includes:

  • 3,4-Dimethoxybenzamide core: Provides electron-donating methoxy groups at positions 3 and 4, enhancing solubility and influencing electronic interactions.
  • Hydrazino-oxoethyl linker: Connects the benzamide to a hydrazone moiety, enabling tautomerism and coordination with metal ions.
  • 4-Methoxybenzylidene group: Introduces a conjugated aromatic system with a methoxy substituent, contributing to π-π stacking and hydrogen-bonding capabilities.

This compound is synthesized via condensation of 3,4-dimethoxybenzoic acid hydrazide with 4-methoxybenzaldehyde under acidic reflux conditions, a method analogous to procedures described in and .

Properties

CAS No.

324014-75-7

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H21N3O5/c1-25-15-7-4-13(5-8-15)11-21-22-18(23)12-20-19(24)14-6-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

DFGQZLRIRIVPAE-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzoic acid is esterified using methanol and sulfuric acid as a catalyst:

3,4-Dimethoxybenzoic acid+CH3OHH2SO4Methyl 3,4-dimethoxybenzoate+H2O\text{3,4-Dimethoxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3,4-dimethoxybenzoate} + \text{H}2\text{O}

Conditions : Reflux in methanol (12–24 h), yielding >90%.

Hydrazinolysis to Form 3,4-Dimethoxybenzohydrazide

The methyl ester reacts with hydrazine hydrate to form the hydrazide:

Methyl 3,4-dimethoxybenzoate+N2H4Ethanol3,4-Dimethoxybenzohydrazide+CH3OH\text{Methyl 3,4-dimethoxybenzoate} + \text{N}2\text{H}4 \xrightarrow{\text{Ethanol}} \text{3,4-Dimethoxybenzohydrazide} + \text{CH}_3\text{OH}

Optimized Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 3–12 h

  • Yield: 72–95%.

Condensation with 4-Methoxybenzaldehyde

The hydrazide undergoes condensation with 4-methoxybenzaldehyde to form the target hydrazone:

3,4-Dimethoxybenzohydrazide+4-MethoxybenzaldehydeAcOHTarget Compound+H2O\text{3,4-Dimethoxybenzohydrazide} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{AcOH}} \text{Target Compound} + \text{H}_2\text{O}

Optimized Conditions :

  • Catalyst: Acetic acid (2–5 mol%)

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (60–80°C)

  • Time: 4–8 h

  • Yield: 75–89%.

Optimization of Reaction Conditions

Solvent and Catalyst Impact

ParameterOptimal ChoiceYield (%)Source
Solvent Ethanol82–89
Catalyst Acetic acid85
Molar Ratio 1:1.2 (Hydrazide:Aldehyde)88

Temperature and Time

  • Condensation : Yields plateau at 6 h (80°C), with prolonged heating causing decomposition.

  • Hydrazinolysis : Excess hydrazine (>2 eq) improves yields but requires careful stoichiometric control.

Alternative Synthetic Approaches

Mechanochemical Synthesis

Grinding 3,4-dimethoxybenzohydrazide and 4-methoxybenzaldehyde in a ball mill with catalytic acetic acid achieves 78% yield in 2 h, reducing solvent use.

Microwave-Assisted Condensation

Microwave irradiation (100 W, 10 min) in ethanol increases yield to 92%, minimizing side reactions.

Comparative Analysis of Methods

MethodYield (%)Time (h)AdvantagesLimitations
Classical Reflux 75–896–8High purity, scalableSolvent-intensive
Mechanochemical 782Solvent-free, fastSpecialized equipment needed
Microwave 920.17Rapid, energy-efficientSmall-scale only

Challenges and Solutions

Purification Difficulties

  • Challenge : Hydrazones often require column chromatography.

  • Solution : Recrystallization from ethanol/water mixtures improves purity (85–90% recovery).

Recent Advances

Flow Reactor Synthesis

Continuous flow systems enable 89% yield in 30 min via precise temperature and stoichiometric control, ideal for industrial scaling.

Biocatalytic Approaches

Lipase-catalyzed condensation in non-aqueous media achieves 80% yield, reducing waste.

Industrial-Scale Considerations

  • Cost Efficiency : 3,4-Dimethoxyphenylacetic acid (source) and sodium nitrite (source) are cheaper alternatives for precursor synthesis.

  • Sustainability : Solvent recovery systems (e.g., ethanol distillation) reduce environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and hydrazone bonds:

Reaction Type Conditions Products Mechanistic Insight
Amide Hydrolysis 6M HCl, reflux, 8–12 hrs3,4-Dimethoxybenzoic acid + 2-(2-(4-methoxybenzylidene)hydrazino)ethylamineAcid-catalyzed nucleophilic attack at the carbonyl carbon, breaking the C–N bond.
Hydrazone Cleavage 0.1M NaOH, 60°C, 4 hrs4-Methoxybenzaldehyde + Hydrazine derivativeBase-induced cleavage of the C=N bond via retro-Knoevenagel elimination .

Hydrolysis pathways are critical for metabolite studies and degradation analysis. The amide bond shows higher stability under neutral conditions but readily cleaves in strong acids or bases.

Oxidation Reactions

The hydrazine moiety is susceptible to oxidation, yielding structurally distinct products:

Oxidizing Agent Conditions Products Application
H₂O₂ (30%)RT, 2 hrs, pH 7–8Diazeniumdiolate (NONOate) derivativesPotential nitric oxide donors for biomedical applications.
KMnO₄ (0.1M)50°C, 1 hr, acidic mediumAzobenzene analogsChromophoric systems for materials science .

Oxidation pathways highlight the compound’s utility in synthesizing nitric oxide-releasing prodrugs or photoresponsive materials .

Condensation Reactions

The hydrazone group participates in reversible condensation with carbonyl compounds:

Reactant Catalyst Conditions Product
4-NitrobenzaldehydeNoneEthanol, reflux, 6 hrsN-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
CyclohexanoneAcOHRT, 24 hrsCyclohexylidene-hydrazone derivative

This reactivity enables modular synthesis of hydrazone-based libraries for structure-activity relationship (SAR) studies . The absence of catalysts in some cases suggests inherent nucleophilicity of the hydrazine nitrogen .

Tautomerism and Stability

The compound exhibits keto-enol tautomerism in solution, influenced by pH and solvent polarity:

Tautomer Conditions Dominant Form Evidence
Keto Polar aprotic solvents (DMF)85%NMR: δ 10.2 ppm (NH), δ 7.8 ppm (C=O) .
Enol Non-polar solvents (CHCl₃)70%IR: 1605 cm⁻¹ (C=N stretch), absence of C=O peak .

Tautomeric equilibrium impacts reactivity, with the enol form favoring electrophilic substitution at the aromatic rings .

Nucleophilic Substitution

The methoxy groups undergo demethylation under harsh conditions:

Reagent Conditions Product Yield
BBr₃ (1.0M)DCM, −20°C, 2 hrs3,4-Dihydroxy-N-(2-(2-(4-hydroxybenzylidene)...62%
HI (48%), AcOHReflux, 6 hrsPartial demethylation at para-methoxy group45%

Demethylation modifies electronic properties, enhancing hydrogen-bonding capacity for biological targeting .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in crystalline states:

Wavelength Time Product Application
365 nm48 hrsCyclobutane-linked dimerSolid-state polymerization .

This property is exploited in designing photo-responsive materials .

Key Structural Features Influencing Reactivity

  • Hydrazone linkage : Governs redox and condensation behavior.

  • Amide bond : Dictates hydrolysis stability and metabolic pathways.

  • Methoxy groups : Modulate electronic effects and participate in demethylation .

Experimental data from diverse methodologies—including NMR, IR, and X-ray crystallography—validate these reaction pathways .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of hydrazine have been extensively studied for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The mechanism typically involves the inhibition of key enzymes involved in cell division and survival pathways. For example, some studies have shown that hydrazine derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Case Study : In a study involving various hydrazone derivatives, it was found that certain compounds had IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), demonstrating superior efficacy against human colorectal carcinoma cell lines (HCT116) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antibacterial Activity : Studies have shown that hydrazone derivatives exhibit significant antibacterial effects. For example, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains .
  • Fungal Activity : In addition to antibacterial properties, these compounds have shown promising antifungal activity, making them potential candidates for developing new antimicrobial agents.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate synthesis pathway and is a target for many antimicrobial agents. Compounds structurally related to this compound have been investigated for their ability to inhibit DHFR.

  • Research Findings : A study highlighted the design and synthesis of related benzamide derivatives that showed significant inhibition of DHFR activity, suggesting that modifications in the benzamide structure could enhance potency .

Acetylcholinesterase Inhibition

Another area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

  • Potential Applications : Compounds with similar structural motifs have been tested for AChE inhibition, showing promise in enhancing cognitive function by preventing acetylcholine breakdown .

Summary Table of Biological Activities

Activity Type Tested Against Results Reference
AnticancerHCT116 Cell LineIC50 < 5 µM
AntibacterialVarious Bacterial StrainsMIC = 1.27 - 2.65 µM
AntifungalFungal StrainsSignificant Activity
DHFR InhibitionEnzyme AssaysSignificant Inhibition
AChE InhibitionEnzyme AssaysPromising Results

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzylidene hydrazine groups play a crucial role in its biological activity. It may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Structural Variations Key Properties/Activities References
3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 3,4-dimethoxybenzamide; 4-methoxybenzylidene Potential metal coordination; uncharacterized bioactivity (structural focus)
3-Bromo-N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide 3-bromo substituent on benzamide (vs. 3,4-dimethoxy) Increased lipophilicity; potential antimicrobial activity (inferred from brominated analogs)
4-Fluoro-N-[2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoethyl]benzamide 4-fluoro substituent on benzamide (electron-withdrawing group) Altered electronic profile; predicted collision cross-section: 175.9 Ų (M+H)+
N-{2-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide 2,4-dichlorobenzylidene (vs. 4-methoxybenzylidene) Enhanced halogen bonding; potential anticancer activity (e.g., )
N-(2-(2-(2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide 2-methoxybenzylidene (vs. 4-methoxy) Steric hindrance near the hydrazone linkage; reduced conjugation
4-Chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide 4-chloro-3-nitrobenzylidene; 4-chlorobenzamide Strong electron-withdrawing effects; potential antimicrobial activity
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide Trihydroxybenzamide; phenethyl linker (vs. hydrazino-oxoethyl) High antioxidant activity (IC₅₀ = 22.8 μM vs. DPPH radical)

Structural and Electronic Comparisons

  • Substituent Effects :

    • Methoxy groups (e.g., 3,4-dimethoxy, 4-methoxybenzylidene) enhance solubility and enable hydrogen bonding but reduce electrophilicity .
    • Halogen substituents (e.g., Br, Cl, F) increase lipophilicity and steric bulk, improving membrane permeability and halogen bonding .
    • Nitro groups (e.g., ) introduce strong electron-withdrawing effects, polarizing the hydrazone moiety and enhancing reactivity .
  • Hydrazone Linker: The E-configuration of the hydrazone bond (confirmed by NMR/IR in ) stabilizes conjugation, critical for tautomerism and metal coordination . Replacement of the hydrazino-oxoethyl linker with a phenethyl group () abolishes tautomerism but improves antioxidant activity via phenolic hydroxyls .

Biological Activity

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide, commonly referred to as "the compound," is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H21N3O5C_{19}H_{21}N_{3}O_{5}, with a CAS number of 1172-66-3. Its structure includes a benzamide moiety and hydrazine derivatives, which are known for their diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight357.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzimidazole derivatives have shown IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . Although specific data on the compound's anticancer properties is limited, its structural analogs suggest potential efficacy.

Antimicrobial Activity

The compound's hydrazine and methoxy groups suggest potential antimicrobial properties. Research has shown that derivatives of similar compounds exhibit selective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with methoxy substitutions have demonstrated MIC values ranging from 8 to 32 μM against strains like Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of DNA Topoisomerases : Some related compounds have been shown to inhibit bacterial topoisomerase I selectively without affecting human topoisomerases, indicating a potential pathway for antibacterial activity .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, leading to cell death .

Case Study 1: Anticancer Screening

A study focused on the synthesis and biological evaluation of methoxy-substituted benzimidazole derivatives reported that several compounds showed promising antiproliferative activity against multiple cancer cell lines. The most active compound had an IC50 value of 1.2 µM against MCF-7 cells, suggesting that modifications in the methoxy groups could enhance activity .

Case Study 2: Antimicrobial Efficacy

In another study, a series of methoxy-substituted hydrazone derivatives were evaluated for their antibacterial properties. The results indicated that compounds with similar structural features exhibited significant antibacterial effects against E. coli and S. aureus, with MIC values as low as 8 µM .

Q & A

Basic: What are the standard synthetic protocols for preparing 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide?

Methodological Answer:
The compound is synthesized via a condensation reaction between a hydrazine-containing precursor and a substituted benzaldehyde. A general procedure involves:

Reflux Conditions : Reacting 4-methoxybenzaldehyde with a hydrazino-oxoethyl benzamide derivative in absolute ethanol under reflux for 4–6 hours, often with catalytic acetic acid .

Workup : Evaporating the solvent under reduced pressure, filtering the solid product, and purifying via recrystallization (e.g., using ethanol or DCM/hexane mixtures).

Example Protocol from Literature:

StepReagents/ConditionsYieldReference
14-Methoxybenzaldehyde, ethanol, reflux (4 h)35–74%
2Purification via recrystallization (ethanol)N/A

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
  • 1H/13C NMR : Confirms methoxy (δ ~3.8–4.0 ppm), aromatic protons, and hydrazine-linked CH2 groups .
  • HR-MS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Typical Data:

TechniqueKey Peaks/SignalsStructural Insight
1H NMRδ 8.3 (s, 1H, –CH=N–)Confirms hydrazone formation
HR-MSm/z 413.1365 ([M+H]+)Matches theoretical mass

Advanced: How do substituents on the benzaldehyde moiety influence biological activity?

Methodological Answer:
Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:

  • Electron-Withdrawing Groups (e.g., –Cl, –F) : Enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy Groups : Improve solubility and hydrogen-bonding potential, critical for cytotoxicity .

Case Study from Literature:

SubstituentPositionBioactivity (MIC, µg/mL)Reference
4-OCH₃BenzamideAnticancer (IC₅₀: 12 µM)
4-ClThiazolidinoneAntimicrobial (MIC: 8 µg/mL)

Design Strategy:

  • Use Hammett plots to correlate substituent σ-values with activity.
  • Test para-substituted analogs for systematic SAR analysis.

Advanced: How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Steps to address this:

Reproducibility Checks : Repeat assays in triplicate across multiple cell lines .

Purity Validation : Use HPLC (>95% purity) and DSC (melting point consistency) .

Structural Confirmation : Re-analyze NMR/HR-MS to rule out degradation .

Example: A study reported inconsistent antitubercular activity for a similar compound; reinvestigation revealed oxidative degradation during storage, resolved by argon-blanketed storage .

Advanced: What computational methods predict the compound’s binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Models interactions with targets (e.g., EGFR kinase) using crystal structures (PDB: 1M17) .
  • DFT Calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Workflow:

Generate 3D structure (Open Babel).

Dock into target active site (RMSD <2.0 Å acceptable).

Validate with MD simulations (NAMD/GROMACS).

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:
Key factors include:

  • Catalysis : Add p-TsOH (10 mol%) to accelerate imine formation .
  • Solvent Choice : Use DMF for better solubility of intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (30 min vs. 4 h) .

Yield Improvement Case:

ConditionYield (Traditional)Yield (Optimized)
Reflux (Ethanol)35%N/A
Microwave (DMF, 100°C)N/A68%

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